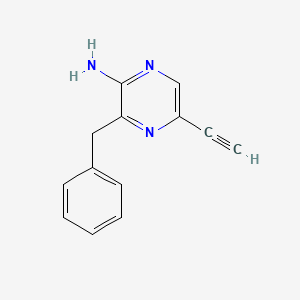
3-Benzyl-5-ethynylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C13H11N3 It is a derivative of pyrazine, featuring a benzyl group at the 3-position and an ethynyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethynylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with benzyl and ethynyl substituents. One common method includes the alkylation of 5-ethynylpyrazin-2-amine with benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of partially or fully hydrogenated pyrazine derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-5-ethynylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-ethynylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzyl and ethynyl groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylpyrazin-2-amine: Lacks the ethynyl group, which may affect its reactivity and biological activity.
5-Ethynylpyrazin-2-amine: Lacks the benzyl group, which may influence its binding properties and overall stability.
Uniqueness
3-Benzyl-5-ethynylpyrazin-2-amine is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
3-benzyl-5-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C13H11N3/c1-2-11-9-15-13(14)12(16-11)8-10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H2,14,15) |
Clave InChI |
TUIODYDYMUDNND-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(C(=N1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)







![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
